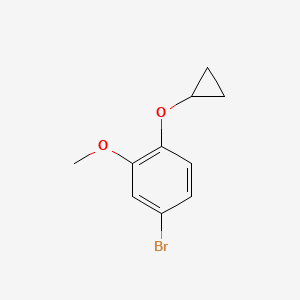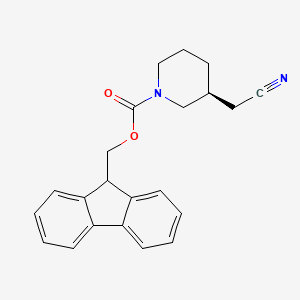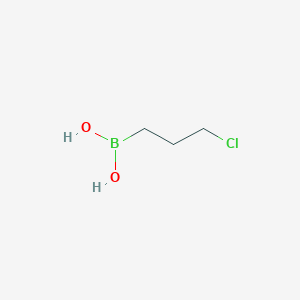
(3-Chloropropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropyl)boronic acid is an organoboron compound that features a boronic acid group attached to a three-carbon chain with a chlorine atom at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloropropyl)boronic acid involves the hydroboration of allyl chloride followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Allyl chloride is reacted with diborane (B2H6) or a borane complex (BH3·THF) to form the corresponding borane intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloropropyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting this compound with aryl or vinyl halides.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or carboxylic acid.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are typical reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) are used.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Substitution: Formation of substituted propylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloropropyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Chloropropyl)boronic acid in various reactions involves the formation of boronate esters or complexes with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Used in similar cross-coupling reactions but lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(3-Formylphenyl)boronic Acid: Contains a formyl group instead of a chlorine atom, leading to different reactivity and applications.
(4-Chlorophenyl)boronic Acid: Similar structure but with the chlorine atom on the aromatic ring, affecting its reactivity and applications.
Uniqueness
(3-Chloropropyl)boronic acid’s unique structure, featuring both a boronic acid group and a chlorine atom on a three-carbon chain, provides distinct reactivity patterns. This makes it particularly valuable in synthetic chemistry for creating complex molecules and in medicinal chemistry for developing boron-containing drugs .
Eigenschaften
Molekularformel |
C3H8BClO2 |
|---|---|
Molekulargewicht |
122.36 g/mol |
IUPAC-Name |
3-chloropropylboronic acid |
InChI |
InChI=1S/C3H8BClO2/c5-3-1-2-4(6)7/h6-7H,1-3H2 |
InChI-Schlüssel |
GQDYKFQIPPIFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


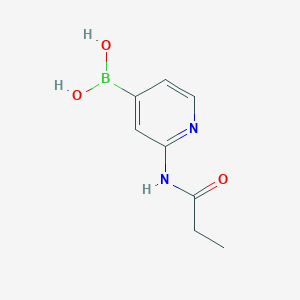
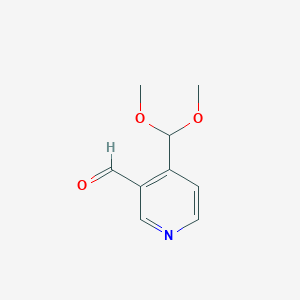

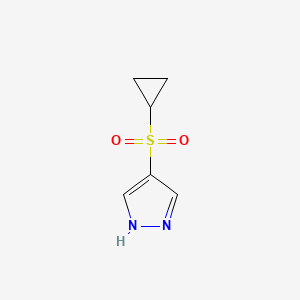
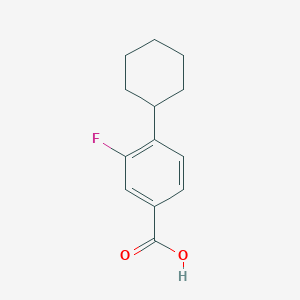
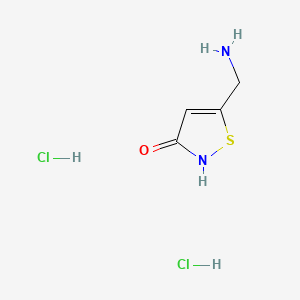
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
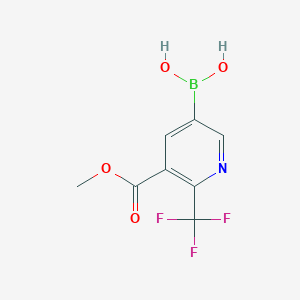
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
